Due to its structural similarity to the natural amino acid phenylalanine, 2-methyl-N-phenylalanine can be incorporated into peptides and proteins during synthesis. This allows researchers to study the impact of introducing a methyl group at the second position of the amino acid side chain. The altered structure can affect protein folding, stability, and function. Studies have utilized 2-methyl-N-phenylalanine to investigate protein-protein interactions and enzyme mechanisms [].
Here, researchers can utilize techniques like solid-phase peptide synthesis (SPPS) to incorporate 2-methyl-N-phenylalanine into specific positions within a peptide sequence [].
By strategically replacing phenylalanine with 2-methyl-N-phenylalanine in proteins, researchers can probe the role of specific side chain interactions in protein structure and function. The added methyl group can introduce subtle changes in size, shape, and hydrophobicity, potentially affecting protein folding, interactions with other molecules, and overall activity. This approach has been used to study the structure-function relationship of enzymes, ion channels, and other functional proteins [].
2-Methyl-N-phenylalanine is an organic compound characterized by the molecular formula . It is a derivative of phenylalanine, an essential amino acid, where a methyl group is substituted at the second carbon position and a phenyl group is attached to the nitrogen atom. This structural modification imparts unique chemical and biological properties, distinguishing it from its parent compound, phenylalanine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents employed.
2-Methyl-N-phenylalanine has been studied for its biological activity, particularly in relation to neurotransmitter synthesis. It acts as a precursor for important neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation and cognitive functions. Its role in protein synthesis and enzyme interactions further emphasizes its significance in biological systems. Research indicates potential therapeutic applications in treating neurological disorders and depression .
The synthesis of 2-methyl-N-phenylalanine can be achieved through various methods:
2-Methyl-N-phenylalanine has several noteworthy applications:
The interaction studies involving 2-methyl-N-phenylalanine focus on its mechanism of action within biological systems. It interacts with various molecular targets, influencing neurotransmitter pathways that regulate mood and cognition. Research indicates that it may affect the production of catecholamines, which are vital for numerous physiological processes .
Several compounds share structural similarities with 2-methyl-N-phenylalanine:
Compound Name | Structure | Key Features |
---|---|---|
Phenylalanine | C9H11NO2 | Parent compound; essential amino acid. |
Tyrosine | C9H11NO3 | Derived from phenylalanine; involved in neurotransmitter synthesis. |
Tryptophan | C11H12N2O2 | Essential amino acid; precursor to serotonin. |
The uniqueness of 2-methyl-N-phenylalanine lies in its specific structural modifications, which influence its reactivity and interactions within biological systems. The methyl substitution at the second position and the attachment of a phenyl group to the nitrogen atom differentiate it from other similar compounds, providing distinct chemical properties that enhance its potential applications in medicinal chemistry .
The discovery of 2-methyl-N-phenylalanine emerged from advancements in synthetic organic chemistry and enzymology during the late 20th century. While phenylalanine itself was first synthesized in 1882 by Erlenmeyer and Lipp, its methylated derivatives gained attention in the 1990s as tools for peptide engineering. Early work focused on modifying phenylalanine’s side chain to enhance steric bulk and metabolic stability. For example, enzymatic synthesis of N-methyl-L-phenylalanine was achieved using N-methylamino acid dehydrogenase (NMAADH) from Pseudomonas putida, coupled with glucose dehydrogenase (GDH) for cofactor regeneration. This method produced N-methyl-L-phenylalanine at a yield of 98% under optimized conditions.
The specific isomer 2-methyl-N-phenylalanine was later characterized through asymmetric catalytic hydrogenation techniques. Researchers utilized chiral rhodium catalysts to synthesize enantiomerically pure forms, achieving >99% enantiomeric excess in some cases. These innovations aligned with broader efforts to expand the repertoire of non-proteinogenic amino acids for pharmaceutical applications.
2-Methyl-N-phenylalanine (C$${10}$$H$${13}$$NO$$_2$$) is structurally distinct from canonical phenylalanine in two key ways:
Structural Feature | Phenylalanine | 2-Methyl-N-Phenylalanine |
---|---|---|
Backbone Structure | L-α-amino acid | N-alkylated β-amino acid derivative |
Side Chain | Benzyl group (-CH$$2$$C$$6$$H$$_5$$) | Phenyl group directly bonded to N |
Molecular Formula | C$$9$$H$${11}$$NO$$_2$$ | C$${10}$$H$${13}$$NO$$_2$$ |
Chirality | L-configuration (S) | Variable (dependent on synthesis) |
This structure places 2-methyl-N-phenylalanine among non-proteinogenic amino acids like α-methylphenylalanine and β-homophenylalanine, which are valued for their resistance to enzymatic degradation.
2-Methyl-N-phenylalanine has become a cornerstone in designing bioactive peptides with enhanced properties:
The N-phenyl group restricts backbone flexibility, favoring specific secondary structures. For instance, cyclized peptides incorporating 2-methyl-N-phenylalanine exhibit improved affinity for neurokinin-1 receptors, as demonstrated in substance P analogs.
N-Methylation, including derivatives like 2-methyl-N-phenylalanine, reduces hydrogen-bonding capacity, facilitating passive diffusion across lipid bilayers. Peptides rich in N-methylphenylalanine residues show 3–5-fold increases in blood-brain barrier permeability compared to unmethylated analogs.
These advancements underscore the compound’s versatility in generating peptide-based therapeutics with tailored pharmacokinetic profiles.
The molecular geometry of 2-methyl-N-phenylalanine is characterized by a tetrahedral arrangement around the central quaternary carbon atom, with bond angles approximating 109.5° in accordance with sp³ hybridization principles [2]. The phenyl ring maintains planarity with typical aromatic C-C bond lengths of approximately 1.39 Å and C-H bond lengths of 1.08 Å [4]. Nuclear magnetic resonance spectroscopic studies would be expected to reveal distinctive chemical shifts for the aromatic protons in the region δ 7.3-7.4 ppm, consistent with monosubstituted benzene derivatives [5].
Conformational analysis of 2-methyl-N-phenylalanine reveals several energetically accessible rotational isomers arising from rotation about the C-N and N-C(phenyl) bonds. The barrier to rotation around the C-N bond connecting the quaternary carbon to the aniline nitrogen is typically low (2-3 kcal/mol), allowing for rapid interconversion between conformational states at ambient temperatures [6]. The phenyl ring can adopt various orientations relative to the carboxylic acid functionality, with anti and gauche conformations being energetically favored based on minimization of steric interactions.
Computational studies using density functional theory calculations at the B3LYP/6-31G(d,p) level would predict the most stable conformer to have the phenyl ring oriented to minimize steric clashes with the geminal methyl groups [6]. The dihedral angle between the phenyl ring plane and the C-C(=O)OH plane typically ranges from 60° to 120°, depending on the specific conformational state. Molecular dynamics simulations suggest that the compound exhibits moderate conformational flexibility, with interconversion barriers sufficiently low to permit rapid equilibration between rotameric states.
A systematic comparison of 2-methyl-N-phenylalanine with structurally related derivatives reveals significant differences in molecular architecture and physicochemical properties. α-Methyl-L-phenylalanine, with the systematic name (2S)-2-amino-2-methyl-3-phenylpropanoic acid, shares the same molecular formula but differs fundamentally in its structural organization [7] [8]. In α-methyl-L-phenylalanine, the phenyl group is attached to the β-carbon as a benzyl side chain, while the amino group remains unsubstituted at the α-position [7] [9].
N-Methylphenylalanine, systematically designated as (2S)-2-(methylamino)-3-phenylpropanoic acid, represents another isomeric variant where the phenyl group occupies the β-position as in natural phenylalanine, but the amino group bears a single methyl substituent [10] [11]. This structural arrangement preserves the chiral center at the α-carbon, resulting in distinct stereochemical properties compared to 2-methyl-N-phenylalanine [10].
The key structural distinctions between these three compounds can be summarized as follows: 2-methyl-N-phenylalanine features direct N-phenyl substitution with geminal dimethyl groups at the α-carbon, rendering it achiral; α-methyl-L-phenylalanine maintains the natural amino acid backbone with an additional α-methyl group and benzyl side chain, preserving chirality; and N-methylphenylalanine retains the benzyl side chain while introducing N-methylation, also maintaining chirality [7] [8] [9].
From a conformational perspective, 2-methyl-N-phenylalanine exhibits the greatest conformational flexibility due to the absence of a β-carbon substituent, allowing more freedom for phenyl ring rotation. α-Methyl-L-phenylalanine demonstrates intermediate flexibility, while N-methylphenylalanine shows conformational preferences influenced by both the benzyl side chain and N-methylation [6]. These structural differences translate into distinct physicochemical properties, including solubility profiles, melting points, and spectroscopic characteristics.
The biological implications of these structural variations are profound. While α-methyl-L-phenylalanine can function as a tyrosine hydroxylase inhibitor and has been investigated for its psychoactive properties [8], and N-methylphenylalanine finds applications in pharmaceutical peptide modifications [12], 2-methyl-N-phenylalanine represents a structurally unique compound with distinct potential applications in medicinal chemistry and materials science.
The crystal structure and supramolecular packing behavior of 2-methyl-N-phenylalanine can be predicted based on analogies with related amino acid derivatives and detailed analysis of intermolecular interaction patterns. Studies of similar N-phenylamide and amino acid derivative crystal structures reveal characteristic hydrogen bonding motifs that likely govern the solid-state organization of this compound [13] [14].
The primary intermolecular interactions in 2-methyl-N-phenylalanine crystals are expected to involve hydrogen bonding between the carboxylic acid groups and the secondary amine functionalities. The carboxylic acid O-H group serves as a hydrogen bond donor, while the carbonyl oxygen and the aniline nitrogen act as acceptors [15] [16]. This pattern typically results in the formation of centrosymmetric carboxylic acid dimers with R₂²(8) ring motifs, a common supramolecular synthon in amino acid crystal structures [15].
The presence of the N-phenyl group introduces additional π-π stacking interactions between adjacent phenyl rings, contributing to the overall crystal stability [13] [14]. These aromatic interactions typically occur at distances of 3.3-3.8 Å between parallel or offset parallel ring systems, providing significant stabilization energy (2-4 kcal/mol per interaction) [14]. The geminal dimethyl groups at the α-carbon create a hydrophobic environment that influences the crystal packing through van der Waals interactions and steric effects [15].
Based on analogies with related compounds, 2-methyl-N-phenylalanine likely crystallizes in a monoclinic or orthorhombic space group, with molecules arranged in layers stabilized by hydrogen bonding networks [15] [17]. The layered structure typically features alternating hydrophilic regions containing the carboxylic acid and amine functionalities, and hydrophobic regions dominated by the phenyl rings and methyl groups [18] [19].
The predicted packing motif involves the formation of one-dimensional hydrogen bonded chains through N-H···O=C interactions, with chain propagation occurring along a principal crystallographic axis [17] [20]. These primary chains are then cross-linked through weaker C-H···O interactions and π-π stacking of the phenyl rings to generate a three-dimensional supramolecular network [13] [14]. The geminal dimethyl substitution pattern likely results in a less efficient packing arrangement compared to natural amino acids, potentially leading to lower crystal density and enhanced solubility characteristics.
Thermal analysis would be expected to reveal a melting point in the range of 180-220°C, consistent with the moderate hydrogen bonding strength and aromatic interactions present in the crystal structure [15]. The compound may exhibit polymorphism, particularly under different crystallization conditions or in the presence of solvent molecules, as observed for other amino acid derivatives [21] [18].
The incorporation of 2-methyl-N-phenylalanine into peptide sequences through solid-phase peptide synthesis presents significant challenges due to the compound's sterically hindered nature [2]. Research has demonstrated that traditional coupling methods often fail to achieve satisfactory yields when dealing with such bulky amino acid derivatives [3] [4].
The most effective approach involves the use of diisopropylcarbodiimide in combination with ethyl cyanohydroxyiminoacetate (OxymaPure) as the coupling system [4] [5]. This combination has proven superior to conventional diisopropylcarbodiimide/1-hydroxybenzotriazole systems, achieving coupling efficiencies of 89.8% compared to 78.8% with traditional methods [6] [7]. The enhanced performance is attributed to the formation of more reactive oxime esters that facilitate amide bond formation even with sterically congested substrates [6] [8].
Automated solid-phase peptide synthesis protocols have been optimized specifically for aminoisobutyric acid-containing sequences [4] [5]. The successful synthesis of peptides containing up to 17 consecutive aminoisobutyric acid residues has been achieved using automated systems with modified reaction conditions [4]. These protocols employ extended coupling times of 10 minutes at 100°C under microwave irradiation, compared to the standard 3 minutes for proteinogenic amino acids [9] [10].
The optimization includes the use of morpholine-based deprotection systems, which provide superior monitoring capabilities through ultraviolet absorption detection at 301 nanometers [4]. This allows for real-time assessment of coupling efficiency and enables immediate intervention if incomplete reactions are detected [4] [5].
The choice of solid support significantly influences the success of sterically hindered peptide synthesis [2] [11]. Nonswellable resins have demonstrated superior performance compared to traditional polystyrene-based supports when handling bulky amino acid derivatives [2]. These specialized resins maintain their structural integrity under the forcing conditions required for difficult couplings while providing adequate accessibility to reactive sites.
Loading protocols for 2-methyl-N-phenylalanine derivatives require careful optimization of both the initial attachment and subsequent coupling steps [12] [13]. The use of preloaded resins containing Fmoc-2-methyl-phenylalanine has proven advantageous, eliminating the challenging first coupling step and providing a reliable foundation for chain elongation [12] [13].
Solution-phase synthesis of N-substituted phenylalanine derivatives employs well-established coupling methodologies adapted for sterically hindered substrates [14] [15]. The classical approach utilizes carbodiimide-based activation systems, with diisopropylcarbodiimide being preferred over dicyclohexylcarbodiimide due to the solubility of its urea byproduct [16] [14].
The synthesis typically proceeds through a stepwise coupling protocol where Fmoc-protected 2-methyl-phenylalanine is activated with diisopropylcarbodiimide in the presence of 1-hydroxybenzotriazole [17] [18]. The activated intermediate is then coupled with the appropriate amine component under controlled conditions to minimize racemization [19] [17]. Reaction times typically range from 2-8 hours at room temperature, depending on the steric bulk of the coupling partners [17] [18].
For larger peptide constructs containing 2-methyl-N-phenylalanine, fragment condensation strategies offer significant advantages [14] [15]. This approach involves the independent synthesis of shorter peptide segments followed by convergent coupling to form the target sequence [14] [20]. The method is particularly valuable when dealing with sterically hindered residues that may cause incomplete couplings in stepwise synthesis.
Fragment coupling protocols employ highly efficient coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate [21] [22]. These reagents provide the high reactivity necessary to overcome the steric hindrance associated with N-substituted phenylalanine derivatives while maintaining acceptable levels of racemization [21] [22].
Solution-phase synthesis offers the advantage of intermediate purification, which is particularly valuable when working with sensitive compounds like 2-methyl-N-phenylalanine derivatives [14] [20]. Each coupling step can be followed by purification using conventional chromatographic methods, ensuring high purity of the final product [17] [18].
The purification strategy typically involves initial extraction procedures to remove coupling reagent byproducts, followed by column chromatography using silica gel with dichloromethane/methanol gradient elution [17] [18]. For sensitive compounds, the use of neutral alumina or specialized stationary phases may be required to prevent decomposition during purification [17] [18].
Microwave-assisted peptide synthesis has revolutionized the incorporation of sterically hindered amino acids by providing rapid and uniform heating that accelerates coupling reactions [23] [24]. For 2-methyl-N-phenylalanine derivatives, optimal conditions involve irradiation at 90-100°C for 5-10 minutes, representing a significant time reduction compared to conventional heating methods [9] [23].
The microwave power must be carefully controlled to avoid excessive heating that could lead to decomposition or increased racemization [23] [24]. Typical power settings range from 20-50 watts, with temperature monitoring ensuring consistent reaction conditions [9] [10]. The use of microwave-transparent vessels is essential, with borosilicate glass or specialized microwave-compatible plastics being preferred [24] [25].
The combination of microwave irradiation with advanced coupling reagents has proven particularly effective for sterically hindered peptide synthesis [23] [26]. The diisopropylcarbodiimide/OxymaPure system demonstrates excellent stability under microwave conditions, maintaining its coupling efficiency while benefiting from the accelerated reaction kinetics [6] [7].
Research has shown that OxymaPure-based coupling systems are stable at 90°C under microwave irradiation, making them ideal for automated microwave-assisted synthesis platforms [7]. This stability contrasts with some benzotriazole-based additives that may decompose under these conditions, leading to reduced coupling efficiency and potential safety concerns [6] [7].
Microwave-assisted synthesis requires sophisticated monitoring systems to ensure optimal reaction conditions [23] [24]. Real-time temperature measurement using fiber-optic probes prevents overheating while infrared temperature monitoring provides backup safety measures [23] [25].
The coupling efficiency can be monitored through online ultraviolet spectroscopy, particularly when using Fmoc-protecting groups that provide characteristic absorption signals upon deprotection [24] [27]. This allows for immediate assessment of reaction progress and automatic adjustment of reaction parameters if incomplete coupling is detected [23] [24].
The protection of amino groups in 2-methyl-N-phenylalanine synthesis requires careful consideration of the compound's unique structural features [28] [29]. The Fmoc protecting group has emerged as the preferred choice due to its stability under coupling conditions and mild deprotection requirements [28] [29]. The base-labile nature of Fmoc allows for selective removal using 20% piperidine in dimethylformamide without affecting other protecting groups [28] [29].
Alternative N-terminal protecting groups include the tert-butoxycarbonyl group, which offers acid-labile deprotection characteristics [30] [31]. However, the Boc group requires harsher deprotection conditions using trifluoroacetic acid, which may not be compatible with all side-chain protecting groups [30] [31]. The choice between Fmoc and Boc protection depends on the overall protecting group strategy and the specific requirements of the target molecule [32] [33].
Carboxyl group protection in 2-methyl-N-phenylalanine derivatives typically employs esterification with appropriate alcohols [34] [35]. The tert-butyl ester is widely used due to its stability under basic conditions and facile removal using trifluoroacetic acid [34] [35]. This protecting group is particularly suitable for Fmoc-based synthesis strategies where acid-labile deprotection is performed simultaneously with final cleavage [34] [35].
Benzyl esters provide an alternative protection strategy, particularly useful in Boc-based synthesis where hydrogenolytic deprotection can be employed [34] [35]. The benzyl group offers excellent stability under both acidic and basic conditions, requiring palladium-catalyzed hydrogenation for removal [34] [35]. This orthogonal deprotection strategy allows for selective carboxyl deprotection in the presence of other acid-labile groups [34] [35].
The phenyl ring of 2-methyl-N-phenylalanine generally does not require protection, as it is relatively unreactive under standard peptide synthesis conditions [34] [36]. However, when the phenyl ring contains additional functional groups, appropriate protection strategies must be implemented [34] [37].
For derivatives containing hydroxyl groups on the phenyl ring, tert-butyl ethers provide effective protection that is removed under the same acidic conditions used for final deprotection [34] [37]. Similarly, amino-substituted phenyl derivatives require Boc or Fmoc protection depending on the overall protecting group strategy [34] [37].
The development of orthogonal protecting group schemes is crucial for the efficient synthesis of complex peptides containing 2-methyl-N-phenylalanine [32] [37]. The Fmoc/tert-butyl system represents the most widely used orthogonal strategy, where Fmoc groups are removed under basic conditions while tert-butyl-based side-chain protecting groups remain intact [32] [37].